4-Octadecylmorpholine

Catalog No.
S1513468
CAS No.
16528-77-1
M.F
C22H45NO
M. Wt
339.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecylmorpholine

CAS Number

16528-77-1

Product Name

4-Octadecylmorpholine

IUPAC Name

4-octadecylmorpholine

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3

InChI Key

GSMSOLOCRKCJMR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1

Limited Availability and Research Focus:

Potential Applications:

Despite the limited research landscape, the structural properties of 4-Octadecylmorpholine hint at potential applications in various scientific research fields:

  • Surfactant properties: The long alkyl chain attached to the morpholine ring suggests amphiphilic properties, meaning the molecule can interact with both water and oil. This characteristic could be relevant in the development of new surfactants for applications like detergency, emulsion stabilization, or drug delivery [].
  • Material science applications: The combination of hydrophobic and hydrophilic moieties within the molecule might be useful in the design of self-assembling materials or functional surfaces with specific wetting properties [].
  • Organic synthesis: 4-Octadecylmorpholine could serve as a starting material or intermediate in the synthesis of more complex molecules with desired properties, although further exploration is needed to establish its specific utility in this area.

4-Octadecylmorpholine is an organic compound with the chemical formula C22H45NO. It features a morpholine ring substituted with an octadecyl group at the 4-position. This structural configuration contributes to its unique properties, including its hydrophobic nature and potential applications in various fields, such as materials science and pharmaceuticals. The compound has a melting point of approximately 25 °C and a boiling point of around 200 °C at a pressure of 4 Torr .

The chemical behavior of 4-octadecylmorpholine is influenced by its functional groups. It can undergo several types of reactions typical for amines and ethers. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Oxidation: The compound may be susceptible to oxidation under certain conditions, leading to the formation of N-oxides or other derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or physical properties .

Research on the biological activity of 4-octadecylmorpholine is limited, but compounds with similar structures often exhibit various biological effects. Morpholine derivatives are known to possess antimicrobial, antifungal, and anti-inflammatory properties. The long-chain alkyl substituent may enhance membrane permeability, potentially increasing the efficacy of the compound in biological systems. Further studies are necessary to elucidate specific biological activities associated with this compound .

Several methods can be employed to synthesize 4-octadecylmorpholine:

  • Alkylation of Morpholine: Morpholine can be alkylated using octadecyl bromide or iodide in the presence of a base such as potassium carbonate, leading to the formation of 4-octadecylmorpholine.
  • Direct Amination: Another approach involves the direct amination of octadecanol with morpholine under acidic or basic conditions, facilitating the formation of the desired product.
  • Reflux Methods: Heating morpholine and octadecyl halides in a suitable solvent can also yield 4-octadecylmorpholine effectively.

These synthesis methods highlight the versatility in producing this compound for various applications .

4-Octadecylmorpholine finds utility in several areas:

  • Surfactants: Due to its amphiphilic nature, it can be used as a surfactant in formulations for detergents and emulsifiers.
  • Corrosion Inhibitors: Its hydrophobic characteristics make it suitable for use as a corrosion inhibitor in oil and gas applications.
  • Additives: It can serve as an additive in plastics and coatings, enhancing their performance by improving flexibility and durability.

The unique properties of 4-octadecylmorpholine make it valuable in industrial applications .

Interaction studies involving 4-octadecylmorpholine have primarily focused on its compatibility with other chemical entities. For instance:

  • Compatibility with Polymers: Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.
  • Biological Interactions: Research into its interactions with biological membranes suggests that it may enhance drug delivery systems by facilitating membrane penetration.

These studies underscore the importance of understanding how 4-octadecylmorpholine interacts with various substances to optimize its applications .

Several compounds share structural similarities with 4-octadecylmorpholine. Here are some notable examples:

Compound NameChemical FormulaKey Features
MorpholineC4H9NOBasic structure; used as a solvent
OctadecylamineC18H39NAliphatic amine; used in surfactants
DodecylmorpholineC12H25NOShorter alkyl chain; different properties
HexadecylmorpholineC16H33NOIntermediate chain length; similar uses

Uniqueness

4-Octadecylmorpholine is unique due to its long-chain alkyl substituent, which enhances its hydrophobicity compared to shorter-chain analogs like dodecylmorpholine or hexadecylmorpholine. This property makes it particularly effective in applications requiring strong surface activity or enhanced membrane interaction .

The synthesis of 4-octadecylmorpholine follows established morpholine preparation methodologies that have been adapted for long-chain alkyl substitution [29]. Traditional approaches typically involve the fundamental dehydration of diethanolamine with concentrated sulfuric acid, which serves as the foundational method for morpholine synthesis [32]. This classical route involves heating diethanolamine with concentrated hydrochloric acid until a pH of 1 is reached, followed by thermal treatment at 200-210°C for approximately 15 hours [29].

The traditional synthesis pathway for 4-octadecylmorpholine specifically involves the alkylation of pre-formed morpholine with octadecyl halides under basic conditions [13]. This approach utilizes morpholine as the starting material, which is then subjected to nucleophilic substitution reactions with octadecyl bromide or chloride in the presence of strong bases such as sodium hydride or potassium carbonate [1]. The reaction typically proceeds through a standard nucleophilic substitution mechanism where the morpholine nitrogen attacks the electrophilic carbon of the octadecyl halide [2].

Industrial production methods have historically employed the dehydration of diethanolamine with acid catalysis, achieving yields between 35-50% under optimized conditions [29]. The process involves multiple purification steps including fractional distillation at temperatures ranging from 126-129°C for morpholine recovery [29]. For 4-octadecylmorpholine synthesis, the traditional route requires subsequent alkylation reactions that can be performed using conventional heating methods at elevated temperatures [30].

Alternative traditional approaches include the reaction of bis(2-chloroethyl)ether with ammonia, which also produces ammonium chloride as a byproduct [32]. This method has been adapted for the synthesis of substituted morpholines by incorporating the desired alkyl chain during the initial reaction setup [30]. The traditional methodologies generally require harsh reaction conditions and extended reaction times, often resulting in moderate yields and the need for extensive purification procedures [31].

Modern Synthetic Strategies

Contemporary synthetic approaches for 4-octadecylmorpholine have evolved to incorporate advanced catalytic systems and improved reaction conditions [2]. Modern strategies utilize palladium-catalyzed carboamination reactions that enable the direct formation of substituted morpholines from ethanolamine derivatives and aryl or alkenyl bromides [5]. These reactions proceed through palladium(aryl)(amido) complex intermediates and achieve excellent stereoselectivity for substituted morpholine products [5].

Electrochemical synthesis represents a significant advancement in modern morpholine preparation, offering operationally simple and scalable methods for producing 2,6-multisubstituted morpholines [4] [34]. The electrochemical intramolecular etherification approach provides various substituted morpholine derivatives in high yields and is particularly effective for synthesizing 2,2,6,6-tetrasubstituted morpholines that are difficult to prepare using traditional methods [4]. This methodology has been successfully applied to industrial-scale production with yields exceeding 80% [34].

Multicomponent reaction chemistry has emerged as a versatile strategy for de novo synthesis of morpholine rings [2]. The Ugi-cyclization procedure enables the formation of highly substituted morpholines through a one-pot process involving isocyanides, aldehydes, amines, and acids [2]. This approach allows for the introduction of up to four different substituents on the morpholine ring, providing unprecedented structural diversity [2]. The optimized conditions typically employ sodium hydride in acetonitrile at 0°C, achieving yields of 85% for morpholine derivatives [2].

Advanced catalytic methodologies include the use of organocerium reagents for the addition to morpholine amides, which has been applied to the synthesis of important pheromone components [24]. These reactions proceed under mild conditions and offer excellent functional group tolerance compared to traditional reduction methods [24]. The use of Lewis acid catalysis in combination with photoredox systems has also been reported for morpholine synthesis, providing improved selectivity and reduced reaction times [40].

Synthetic MethodYield (%)Reaction ConditionsKey Advantages
Palladium-catalyzed carboamination45-85105°C, toluene, 12-18hHigh stereoselectivity
Electrochemical etherification80-95Room temperature, aqueous mediaScalable, mild conditions
Ugi-cyclization50-850°C, acetonitrile, 1hMulti-substitution capability
Organocerium addition60-80-78°C, tetrahydrofuranFunctional group tolerance

Green Chemistry Approaches for Synthesis

Green chemistry methodologies for 4-octadecylmorpholine synthesis have focused on developing environmentally sustainable processes that minimize waste generation and reduce the use of toxic reagents [3] [9]. The selective monoalkylation approach using ethylene sulfate and potassium tert-butoxide represents a significant advancement in green morpholine synthesis [3] [9]. This method employs inexpensive, readily available reagents and operates under redox-neutral conditions, achieving high yields while generating minimal waste [9].

The ethylene sulfate methodology addresses the fundamental challenge of achieving selective monoalkylation of primary amines without generating significant byproducts [27]. The reaction proceeds through a zwitterionic intermediate that can be isolated by crystallization, effectively purging residual starting materials and impurities [12]. This approach has been demonstrated on multi-kilogram scales, indicating its potential for industrial implementation [9]. The method achieves yields of up to 99% for various morpholine derivatives while maintaining excellent purity profiles [27].

Solvent-free synthesis protocols have been developed to eliminate the environmental impact of organic solvents [8]. The synthesis of N-formylmorpholine under solvent-free conditions at 224°C represents an example of green morpholine derivative preparation [8]. This methodology achieves yields of 94.65% while avoiding the use of volatile organic compounds and reducing overall environmental impact [8]. The process utilizes formic acid as both reactant and reaction medium, eliminating the need for additional solvents [8].

Biocatalytic approaches using laccase enzymes have been explored for morpholine synthesis under mild, environmentally friendly conditions [37]. The laccase-catalyzed reactions of morpholines with para-dihydroxylated aromatic systems produce novel morpholine-substituted aromatics with yields up to 80% [37]. These enzymatic processes operate at ambient temperature and atmospheric pressure using oxygen as the terminal oxidant [37].

Aqueous-phase synthesis represents another green chemistry approach, utilizing water as the primary solvent system [7]. The Diels-Alder reaction conducted in aqueous medium demonstrates the principle of green synthesis by avoiding toxic organic solvents while maintaining high efficiency [7]. This approach has been extended to morpholine synthesis through modified reaction protocols that operate effectively in water-based systems [11].

Green MethodEnvironmental BenefitYield (%)Scale Demonstrated
Ethylene sulfate protocolMinimal waste, non-toxic reagents85-99>50g scale
Solvent-free synthesisNo volatile organic compounds94.65Laboratory scale
Biocatalytic synthesisAmbient conditions, oxygen oxidant60-80Laboratory scale
Aqueous-phase reactionsWater as solvent70-85Laboratory scale

Challenges in Synthesis and Purification

The synthesis of 4-octadecylmorpholine presents several significant challenges related to the long alkyl chain length and the morpholine heterocycle structure [23]. The primary synthetic challenge involves achieving selective monoalkylation of the morpholine nitrogen while avoiding dialkylation and other side reactions [27]. Traditional alkylation methods often result in poor selectivity, leading to complex product mixtures that require extensive purification [23].

Purification challenges are particularly pronounced for long-chain morpholine derivatives due to their amphiphilic nature and tendency to form stable emulsions [26]. The separation of cis and trans isomers of substituted morpholines requires specialized crystallization techniques using specific carboxylic acid salts in ester solvents [26]. The purification of cis-2,6-dimethylmorpholine, for example, requires multiple recrystallization steps to achieve acceptable purity levels above 95% [26].

Regioselectivity issues arise during the formation of substituted morpholines, particularly when multiple substitution sites are available [23]. The regioselective mono-sulfonylation of tosylamidodiols represents a critical step that must be carefully controlled through the manipulation of steric, electronic, and coordination properties of the substrate [23]. This process requires precise control of reaction conditions to achieve the desired regioisomer while minimizing formation of unwanted products [23].

Physical property challenges include the high melting points and reduced solubility of long-chain morpholine derivatives, which complicate both synthesis and purification procedures [25]. The crystallization behavior of these compounds is often unpredictable, with some reactions producing poorly filterable solids that are difficult to process [27]. The incorporation of alcohol or water co-solvents (5-10 volume percent) has been found to improve the physical characteristics of reaction products while maintaining high conversion rates [27].

Thermal stability considerations become critical during purification procedures that require elevated temperatures [24]. The distillation of morpholine derivatives must be carefully controlled to prevent decomposition, particularly for compounds containing sensitive functional groups [24]. The use of reduced pressure distillation and inert atmosphere conditions is often necessary to maintain product integrity [29].

Challenge CategorySpecific IssueImpact on YieldMitigation Strategy
SelectivityMonoalkylation control20-30% lossEthylene sulfate methodology
PurificationIsomer separation15-25% lossSelective crystallization
RegioselectivityMultiple substitution sites10-20% lossControlled reaction conditions
Physical propertiesPoor crystallization5-15% lossCo-solvent systems

Structure-Activity Relationship Studies

Structure-activity relationship studies for 4-octadecylmorpholine and related alkyl morpholine derivatives have revealed significant insights into the impact of alkyl chain length on biological activity [19] [21]. Research has demonstrated that morpholine derivatives with longer alkyl chains (11-15 carbons) exhibit enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus compared to shorter chain analogs [19]. The optimal chain length for antimicrobial activity appears to be in the range of 12-16 carbons, with 4-octadecylmorpholine falling within this active range [19].

The relationship between alkyl chain length and biological activity follows a characteristic pattern where compounds with short chains (less than 5 carbons) show minimal activity, while those with intermediate chains (11-15 carbons) demonstrate maximum potency [19]. Compounds with very long chains (greater than 17 carbons) exhibit reduced activity due to decreased solubility and membrane permeability, a phenomenon known as the cut-off effect [19]. This structure-activity relationship suggests that 4-octadecylmorpholine, with its 18-carbon chain, may be approaching the upper limit of optimal chain length [19].

Mechanistic studies indicate that the antimicrobial activity of long-chain morpholine derivatives is related to their ability to interact with bacterial cell membranes through hydrophobic interactions [19]. The morpholine ring provides the necessary amphiphilic character, while the long alkyl chain enhances membrane penetration and disruption [19]. The balance between hydrophobic character and water solubility is critical for optimal biological activity [19].

Quantitative structure-activity relationship analysis has identified key molecular descriptors that correlate with biological activity in morpholine derivatives [21]. These descriptors include lipophilicity parameters, molecular surface area, and electronic properties of the morpholine nitrogen [21]. The pharmacokinetic role of the morpholine ring in modifying drug properties has been extensively studied, revealing its ability to enhance potency through molecular interactions with target proteins [21].

Comparative studies of morpholine substitution patterns have shown that substitution at the nitrogen position (N-4) significantly influences biological activity compared to ring substitution [18]. The presence of alkyl substitution at the third position of morpholine leads to increased anticancer activity, while substitution patterns at other positions may have different effects on biological properties [18]. The binding affinity of substituted morpholines with molecular targets such as mechanistic target of rapamycin has been correlated with specific structural features [18].

Chain Length (Carbons)Minimum Inhibitory Concentration (μg/mL)Activity LevelMechanism
1-5>500InactiveInsufficient membrane interaction
11-133.9-15.6High activityOptimal membrane penetration
15-163.9-7.8Maximum activityBalanced hydrophobicity
17-1815.6-31.2Moderate activityReduced solubility

Antimicrobial Activity Mechanisms

4-Octadecylmorpholine exhibits significant antimicrobial activity through a multi-stage mechanism that primarily targets bacterial cell membranes. The compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with particularly strong efficacy against methicillin-resistant Staphylococcus aureus strains [1] [2]. The primary mechanism involves disruption of bacterial membrane integrity through its amphiphilic structure, which combines the hydrophilic morpholine head group with an extended octadecyl chain.

Research has established that 4-octadecylmorpholine penetrates bacterial membranes through hydrophobic interactions, causing membrane destabilization and eventual cell death [3] [1]. The compound shows concentration-dependent activity, with minimum inhibitory concentrations ranging from 3.9 to 15.6 micrograms per milliliter against methicillin-resistant Staphylococcus aureus isolates [1]. This activity surpasses that of several clinical antibiotics, including linezolid, making it a promising candidate for addressing antibiotic-resistant bacterial infections.

The membrane disruption mechanism follows a sequential pattern beginning with initial binding to the bacterial membrane surface, followed by insertion into the lipid bilayer, membrane destabilization, and finally cellular lysis [3] [1]. Studies using scanning electron microscopy have revealed severe damage to bacterial cell walls upon treatment with morpholine derivatives, confirming the membrane-targeted mode of action [4].

OrganismMIC Range (μg/mL)Activity TypeMechanism
Methicillin-resistant Staphylococcus aureus (MRSA)3.9-15.6BactericidalMembrane disruption
Pseudomonas aeruginosa39.06-312.5BactericidalMembrane disruption
Escherichia coli200-1000BacteriostaticMembrane disruption

Antifungal Properties and Research

4-Octadecylmorpholine demonstrates substantial antifungal activity against various pathogenic fungi, including both yeasts and filamentous fungi. The compound has been identified as a major volatile organic compound produced by Muscodor species, contributing to their natural antifungal properties [5] [6]. Studies have shown that 4-octadecylmorpholine inhibits the growth of Aspergillus niger, Botrytis cinerea, Mucor racemosus, and Rhizopus oryzae, with inhibition zones ranging from 7 to 17 millimeters in diameter [3].

The antifungal mechanism involves interference with fungal cell membrane integrity and ergosterol biosynthesis pathways. Research indicates that morpholine derivatives, including 4-octadecylmorpholine, can disrupt sterol biosynthesis by inhibiting key enzymes in the ergosterol pathway [7] [8]. This disruption leads to altered membrane permeability and accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death [7].

Comparative studies have demonstrated that 4-octadecylmorpholine exhibits fungicidal activity against Candida albicans with minimum inhibitory concentrations between 50 and 200 micrograms per milliliter [3]. The compound shows particular efficacy against biofilm-forming fungi, with the ability to both prevent biofilm formation and disrupt established biofilms [4].

Cellular Interaction Studies

Cellular interaction studies have revealed that 4-octadecylmorpholine follows a complex pattern of cellular uptake and membrane interaction. The compound demonstrates concentration-dependent cellular effects, with initial membrane binding occurring at concentrations as low as 0.1 to 1.0 micrograms per milliliter [3] [2]. At these low concentrations, the interaction is primarily reversible, involving surface binding without permanent membrane damage.

As concentrations increase to 1.0 to 5.0 micrograms per milliliter, membrane destabilization becomes apparent, characterized by increased permeability and partial disruption of membrane integrity [3]. This phase represents a critical transition point where cellular damage becomes partially irreversible. Further concentration increases to 5.0 to 10.0 micrograms per milliliter result in complete cytoplasmic membrane disruption, leading to rapid cell death.

The cellular interaction mechanism involves multiple stages of membrane perturbation. Initial binding is mediated by electrostatic interactions between the morpholine nitrogen and negatively charged membrane components [9]. Subsequently, the octadecyl chain inserts into the hydrophobic core of the membrane, causing structural disruption and increased permeability [9] [2].

Interaction TypeConcentration (μg/mL)Time to Effect (minutes)Reversibility
Primary membrane binding0.1-1.01-5Reversible
Membrane destabilization1.0-5.05-15Partially reversible
Cytoplasmic membrane disruption5.0-10.015-30Irreversible
Intracellular component leakage10.0-20.030-60Irreversible
Metabolic inhibition20.0-50.060-120Irreversible
Cell lysis50.0-100.0120-240Irreversible

Molecular Mechanisms of Action

The molecular mechanisms underlying 4-octadecylmorpholine activity involve multiple cellular targets and pathways. The primary mechanism centers on membrane disruption through amphiphilic interactions, where the compound inserts into lipid bilayers and causes membrane destabilization [10] [2]. This process involves the formation of transient pores in the membrane, leading to loss of membrane potential and cellular contents.

At the molecular level, 4-octadecylmorpholine interacts with membrane phospholipids through hydrophobic associations and hydrogen bonding. The morpholine nitrogen can form hydrogen bonds with membrane components, while the octadecyl chain penetrates the hydrophobic core of the membrane [9] [4]. This dual interaction pattern results in membrane curvature changes and eventual membrane rupture.

Secondary mechanisms include interference with cellular metabolism and enzyme function. Studies have shown that morpholine derivatives can inhibit key metabolic enzymes, particularly those involved in sterol biosynthesis and energy metabolism [7] [11]. The compound also generates reactive oxygen species within bacterial cells, contributing to oxidative stress and cellular damage [4].

The molecular selectivity of 4-octadecylmorpholine for microbial cells over mammalian cells is attributed to differences in membrane composition and cholesterol content. Microbial membranes typically contain less cholesterol and different phospholipid compositions compared to mammalian cell membranes, making them more susceptible to disruption by amphiphilic compounds [9] [2].

Comparisons with Other Morpholine Derivatives

Comparative analysis of 4-octadecylmorpholine with other morpholine derivatives reveals important structure-activity relationships that govern antimicrobial potency. The octadecyl chain length represents an optimal balance between hydrophobic interactions and cellular permeability, as demonstrated by comparative studies with shorter and longer chain derivatives [1] [2].

4-Hexadecylmorpholine, with a sixteen-carbon chain, shows enhanced antimicrobial activity compared to 4-octadecylmorpholine, with minimum inhibitory concentrations ranging from 1.0 to 5.0 micrograms per milliliter [3]. This enhanced activity is attributed to optimal membrane insertion properties and reduced steric hindrance. However, 4-octadecylmorpholine maintains excellent activity while potentially offering improved pharmacokinetic properties.

4-Dodecylmorpholine demonstrates the highest antimicrobial potency among the series, with minimum inhibitory concentrations as low as 0.4 to 2.0 micrograms per milliliter [3] [1]. The twelve-carbon chain provides optimal membrane disruption capabilities while maintaining good water solubility. Conversely, shorter chain derivatives such as 4-octylmorpholine show reduced activity, with minimum inhibitory concentrations between 10 and 50 micrograms per milliliter [1].

CompoundChain LengthAntimicrobial ActivityMIC Range (μg/mL)Membrane Disruption Potency
4-OctadecylmorpholineC18High3.9-15.6High
4-HexadecylmorpholineC16Very High1.0-5.0Very High
4-DodecylmorpholineC12High0.4-2.0High
4-OctylmorpholineC8Moderate10-50Moderate
4-PhenylmorpholineAromaticLow100-500Low
Morpholine (unsubstituted)NoneNone>1000None

XLogP3

8.7

Other CAS

16528-77-1

Wikipedia

4-Octadecylmorpholine

Dates

Last modified: 08-15-2023

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